

chemical structure and derivatives of aurovertin B and D

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure and Derivatives of Aurovertin B and D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurovertins are a class of fungal polyketide secondary metabolites known for their potent biological activities, particularly as inhibitors of F1F0-ATP synthase.[1][2] First isolated from the fungus Calcarisporium arbuscula, these compounds have garnered significant interest in the scientific community for their potential as antitumor, antiviral, and antibacterial agents.[3][4][5] **Aurovertin** B and D are prominent members of this family, serving as critical tools for studying the mechanism of cellular energy production and as lead compounds for therapeutic development.[6][7] This guide provides a comprehensive overview of the chemical structures of **aurovertin** B and D, their derivatives, mechanism of action, and relevant experimental methodologies.

Chemical Structure of Aurovertin B and D

Aurovertins belong to a family of highly reducing polyketides.[3] Their characteristic structure consists of a methylated α -pyrone ring linked to a 2,6-dioxabicyclo[3.2.1]octane core via a conjugated polyene chain.[2][8]

 Aurovertin B is distinguished by an ethyl group on the dioxabicyclo-octane core. Its molecular formula is C25H32O8.[9][10]



• **Aurovertin** D differs from **Aurovertin** B by the presence of a hydroxyethyl group at the same position, giving it a molecular formula of C25H32O9.[11]

The structural difference between **Aurovertin** B and D lies in the substitution at the C7 position of the bicyclic core.

Physicochemical Properties

The key chemical properties of **Aurovertin** B and D are summarized below.

Property	Aurovertin B	Aurovertin D
Molecular Formula	C25H32O8[9][10]	C25H32O9[11]
Molecular Weight	460.52 g/mol [6][9]	476.5 g/mol [11]
IUPAC Name	[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate[10]	[(1S,4S,5S,7R)-4-hydroxy-7- [(1R)-1-hydroxyethyl]-3- [(1E,3E,5E)-6-(4-methoxy-3- methyl-6-oxopyran-2-yl)hexa- 1,3,5-trienyl]-1,5-dimethyl-2,6- dioxabicyclo[3.2.1]octan-8-yl] acetate[11]
CAS Number	55350-03-3[6][9]	65256-31-7[11][12]
Storage Conditions	2-8°C[6][9]	Not specified, but similar storage is expected.

Mechanism of Action: Inhibition of F1F0-ATP Synthase

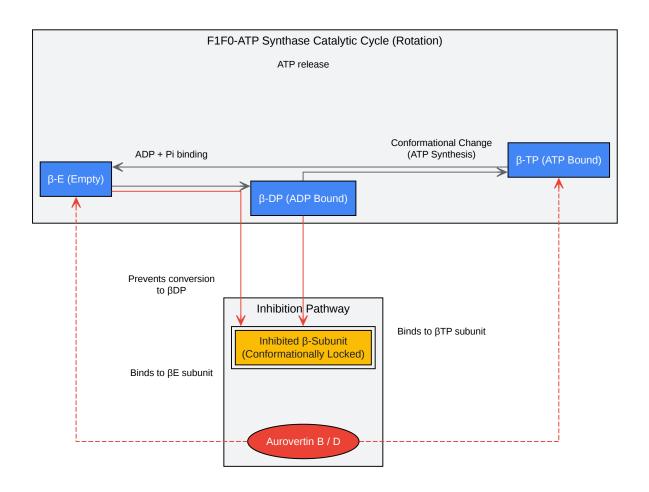
The primary mechanism of action for **aurovertins** is the inhibition of the mitochondrial F1F0-ATP synthase (also known as Complex V), the enzyme responsible for the terminal step of oxidative phosphorylation.[10][13]

Aurovertins act as mixed, noncompetitive inhibitors of the F1 domain.[1][13] They bind to the β-subunits within the catalytic head of the F1 complex, specifically in a hydrophobic cleft between the nucleotide-binding domain (NBD) and the C-terminal domain (CTD).[2][14] Crystal



structures show that two **aurovertin** molecules can bind to the F1 domain, typically in the β TP (ATP-bound) and β E (empty) subunits.[2][14] This binding event sterically prevents the conformational changes required for the catalytic cycle, thereby inhibiting both ATP synthesis and, to a lesser extent, ATP hydrolysis.[2][15]

Interestingly, **aurovertin**s are more potent inhibitors of ATP synthesis than ATP hydrolysis.[13] [16] This differential activity is attributed to a higher binding affinity for the F1 complex during ATP synthesis.[1][13] While they completely stop ATP synthesis at saturating concentrations, a significant residual activity (up to 40%) remains for ATP hydrolysis.[2]



Click to download full resolution via product page

Fig. 1: Inhibition of the F1-ATPase catalytic cycle by **aurovertins**.

Quantitative Biological Data



Aurovertins exhibit potent inhibitory activity, which has been quantified through various kinetic and cell-based assays.

Enzyme Inhibition Constants

The inhibitory effects of **aurovertin** on ATP synthesis and hydrolysis have been determined using bovine heart submitochondrial particles. **Aurovertin** acts as a mixed inhibitor with different affinities depending on the catalytic direction.[13]

Parameter	ATP Synthesis	ATP Hydrolysis
Inhibition Type	Mixed[13]	Special Mixed[13]
Ki(E) (Competitive)	16 nM[13]	960 nM[13]
Ki(ES) (Uncompetitive)	25 nM[1][13]	120 nM[1][13]

Data from studies on bovine F1F0-ATPase.[13]

Cytotoxicity (IC50 Values)

Aurovertin B has demonstrated significant antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells, while showing less cytotoxicity towards normal cells.[4][7][17]

Cell Line	Cancer Type	IC50 (Aurovertin B)
MDA-MB-231	Triple-Negative Breast Cancer	0.08 μM[1]
MCF-10A	Normal Breast Epithelial	Little influence reported[7]

Aurovertin Derivatives

Over 40 **aurovertins** and structurally related compounds have been identified from fungal sources.[3][18] These natural derivatives often feature modifications on the polyene chain or the dioxabicyclo-octane core.



- **Aurovertin** E: Shows an IC50 value of 8.79 μM against MDA-MB-231 cells, indicating that structural changes can significantly impact potency.[1]
- Aurovertins J-S: Most of these derivatives exhibit lower activity, with IC50 values greater than 10 μ M.[1]
- Acylated Derivatives: Studies have shown that dual acetylation or propionylation at specific hydroxyl groups (C4-OH and C6-OH) can enhance antitumor activities, suggesting that these positions are tolerant to modification with small moieties.[8]

The biosynthesis of **aurovertin**s versus related compounds like citreoviridins diverges at the point of methylation of the α -pyrone hydroxy group, which acts as a key branching point for downstream enzymatic modifications.[8]

Experimental Protocols Protocol for Isolation and Purification of Aurovertin B

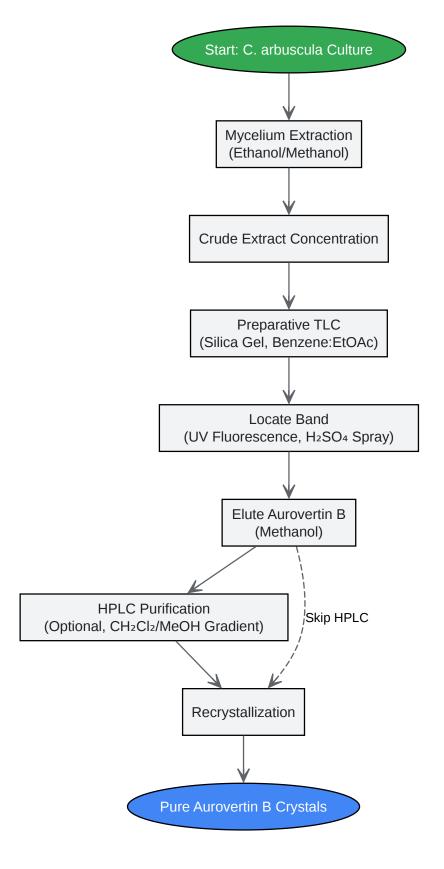
This protocol is based on the methodology for isolating **aurovertin**s from the fungus Calcarisporium arbuscula.[5]

- Fungal Culture and Extraction:
 - Culture C. arbuscula in a suitable growth medium for several days.
 - Separate the mycelium from the growth medium by filtration.
 - Extract the mycelium with a suitable organic solvent (e.g., methanol or ethanol) to obtain a crude extract.
- Preliminary Purification:
 - Concentrate the crude extract under reduced pressure to yield an oil.
 - Subject the oil to preliminary separation techniques to remove highly nonpolar lipids.
- Thin-Layer Chromatography (TLC):
 - Perform preparative TLC on silica gel plates (e.g., Silica Gel 60F254).



- Use a solvent system such as benzene-ethyl acetate (3:7, v/v) for development.
- Locate the aurovertin bands, which fluoresce yellow-green under UV light (350-360 nm) and form purple-pink spots after spraying with 50% aqueous H2SO4 and heating.
 Aurovertin B typically has an RF value of approximately 0.5 in this system.[5]
- Elution and Concentration:
 - Scrape the silica gel corresponding to the aurovertin B band.
 - Elute the compound from the silica with methanol.
 - Evaporate the solvent to obtain the purified compound.
- High-Performance Liquid Chromatography (HPLC) (Optional):
 - For higher purity, perform HPLC on a silica gel column.
 - Use a gradient elution system, for example, starting with dichloromethane and gradually increasing the concentration of methanol.
- Recrystallization:
 - Recrystallize the purified aurovertin B to obtain fine crystals. The reported melting point is approximately 166.5°C.[5]
 - Store the final product at -20°C.[5]





Click to download full resolution via product page

Fig. 2: General workflow for the isolation and purification of aurovertin B.



Protocol for Kinetic Analysis of F1F0-ATPase Inhibition

This generalized protocol is derived from mechanistic studies of **aurovertin**'s effect on ATP synthase.[13]

- Preparation of Enzyme Source:
 - Isolate mitochondria from a source tissue (e.g., bovine heart or rat liver) via differential centrifugation.
 - Prepare submitochondrial particles (SMPs) by sonication or homogenization of mitochondria. SMPs have the F1 unit facing the exterior, making it accessible to inhibitors.
- Assay Setup:
 - Prepare assay buffers appropriate for either ATP synthesis or hydrolysis.
 - Prepare a stock solution of aurovertin B or D in a suitable solvent like DMSO.
 - Perform assays in a multi-well plate format for throughput.
- ATP Hydrolysis Assay:
 - Incubate SMPs with varying concentrations of aurovertin and a range of ATP substrate concentrations.
 - Measure the rate of ATP hydrolysis by quantifying the production of inorganic phosphate
 (Pi) or ADP, often using a coupled-enzyme spectrophotometric assay.
- ATP Synthesis Assay:
 - Incubate SMPs with varying concentrations of aurovertin and substrates for synthesis (ADP and Pi).
 - Energize the membrane to create a proton motive force (e.g., using succinate).
 - Measure the rate of ATP synthesis using a luciferin/luciferase bioluminescence assay.
- Data Analysis:



- Determine the initial reaction velocities (v) for each substrate and inhibitor concentration.
- Fit the data to the Michaelis-Menten equation to determine apparent Vmax and Km values.
- Perform secondary plots (e.g., plotting kinetic parameters against inhibitor concentration)
 and fit the data to equations for mixed inhibition to determine the inhibition constants Ki(E)
 and Ki(ES).[13]

Conclusion

Aurovertin B and D are structurally fascinating natural products with a well-defined and potent mechanism of action against a fundamental cellular enzyme, F1F0-ATP synthase. Their ability to selectively inhibit ATP synthesis and display potent antitumor activity makes them valuable pharmacological tools and promising candidates for drug development.[6][17] The detailed understanding of their structure, biological activity, and associated experimental protocols provides a solid foundation for further research into their therapeutic applications and the development of novel, more potent derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Natural Products and Other Inhibitors of F1FO ATP Synthase PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the druggability of the binding site of aurovertin, an exogenous allosteric inhibitor of FOF1-ATP synthase PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and production of the antitumor polyketide aurovertins and structurally related compounds PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cas 55350-03-3,AUROVERTIN B | lookchem [lookchem.com]



- 7. Targeting therapy for breast carcinoma by ATP synthase inhibitor aurovertin B PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Aurovertin B | C25H32O8 | CID 444853 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aurovertin D | C25H32O9 | CID 154735154 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. aurovertin D | 65256-31-7 [chemicalbook.com]
- 13. Mechanistic Basis for Differential Inhibition of the F1Fo-ATPase by Aurovertin PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. ATP Synthase Inhibitor Creative Biolabs [creative-biolabs.com]
- 16. Mechanistic basis for differential inhibition of the F1Fo-ATPase by aurovertin [pubmed.ncbi.nlm.nih.gov]
- 17. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical structure and derivatives of aurovertin B and D]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171891#chemical-structure-and-derivatives-of-aurovertin-b-and-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com